Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene
Brand Name: Vulcanchem
CAS No.: 1610-51-1
VCID: VC16497269
InChI: InChI=1S/C10H10/c1-2-8-6-10-4-3-9(10)5-7(1)8/h5-6H,1-4H2
SMILES:
Molecular Formula: C10H10
Molecular Weight: 130.19 g/mol

Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene

CAS No.: 1610-51-1

Cat. No.: VC16497269

Molecular Formula: C10H10

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene - 1610-51-1

Specification

CAS No. 1610-51-1
Molecular Formula C10H10
Molecular Weight 130.19 g/mol
IUPAC Name tricyclo[6.2.0.03,6]deca-1(8),2,6-triene
Standard InChI InChI=1S/C10H10/c1-2-8-6-10-4-3-9(10)5-7(1)8/h5-6H,1-4H2
Standard InChI Key DSRWYKDJQBPSKP-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC3=C(CC3)C=C21

Introduction

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name tricyclo[6.2.0.0³,⁶]deca-1(8),2,6-triene delineates its three fused cycloalkane rings. The numbering system specifies bridgehead positions at carbons 3 and 6, with a bicyclo[6.2.0] backbone modified by an additional bridge between C3 and C6 . The 2D structure (Figure 1) reveals two double bonds at positions 1(8),2 and 6, contributing to its strained geometry.

Table 1: Key Identifiers of Tricyclo[6.2.0.0³,⁶]deca-1(8),2,6-triene

PropertyValue
CAS Registry Number1610-51-1
Molecular FormulaC₁₀H₁₀
Molecular Weight130.19 g/mol
InChI KeyDSRWYKDJQBPSKP-UHFFFAOYSA-N
Canonical SMILESC1CC2=CC3=C(CC3)C=C21

Synthesis and Stability

Synthetic Routes

While explicit synthetic protocols are sparingly documented in publicly available literature, the compound’s tricyclic architecture suggests routes involving cycloaddition or ring-closing metathesis. Analogous tricyclic systems are often synthesized via Diels-Alder reactions or photochemical cyclization . For instance, precursors such as norbornadiene derivatives may undergo strain-driven cyclization under catalytic conditions.

Stability Considerations

The compound’s stability is influenced by its strained rings and conjugated double bonds. Computational models predict significant angle strain in the bicyclo[6.2.0] framework, which may predispose it to thermal or photochemical rearrangement . Storage under inert atmospheres at subambient temperatures is recommended to mitigate decomposition.

Physicochemical Properties

Electronic and Steric Features

The conjugation between the double bonds and bridgehead carbons creates a delocalized π-system, which may exhibit atypical reactivity in electrophilic addition or cycloaddition reactions. Steric hindrance from the fused rings likely limits accessibility to certain reaction sites, directing selectivity in synthetic applications.

Table 2: Predicted Reactivity Profile

Reaction TypeExpected Outcome
HydrogenationSelective saturation of less-strained double bonds
OxidationEpoxidation or dihydroxylation at accessible sites
Diels-AlderFormation of hexacyclic adducts

Challenges and Future Prospects

Knowledge Gaps

Current data on this compound are fragmentary, with limited experimental validation of its reactivity, spectroscopic signatures, or biological activity. PubChem’s entry (CID 137110) provides foundational data but lacks kinetic or thermodynamic parameters .

Recommended Studies

  • Synthetic Optimization: Development of scalable routes using modern catalytic methods.

  • Computational Modeling: DFT studies to predict reaction pathways and stability.

  • Biological Screening: Assessment of cytotoxicity or enzyme inhibition potential.

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